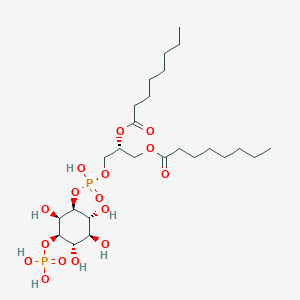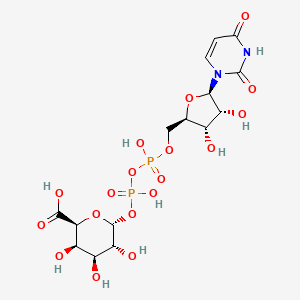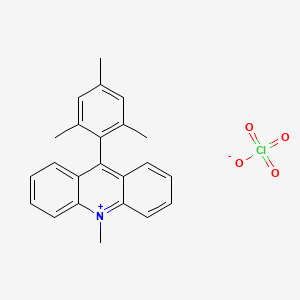
9-メシチル-10-メチルアクリジニウムパークロレート
概要
説明
9-Mesityl-10-methylacridinium perchlorate (MMP) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is an oxidizing agent, which means it is capable of transferring electrons from one molecule to another. MMP is used in a variety of scientific research applications, including organic synthesis and biochemistry.
科学的研究の応用
有機合成における光触媒
9-メシチル-10-メチルアクリジニウムパークロレートは、金属を含まない新規なドナー-アクセプター(D-A)光触媒として使用されます . これは、特に可視光誘起による単電子移動(SET)経路を介したテトラヒドロベンゾ[b]ピラン骨格へのアクセスに役立ちます .
グリーンラジカル合成アプローチ
この化合物は、テトラヒドロベンゾ[b]ピラン骨格の製造のためのグリーンラジカル合成アプローチで使用されています . この革新的な技術は、環境持続可能性を実現するように設計されています .
クネーフェナーゲル-マイケル環化縮合反応
この化合物は、マロンジニトリル、ジメドン、アルデヒドを含むクネーフェナーゲル-マイケル環化縮合反応で使用されます . この反応は、上記に記載されているグリーンラジカル合成アプローチの一部です .
エネルギー効率が高く、環境に優しい
9-メシチル-10-メチルアクリジニウムパークロレートは、迅速かつ容易な適用性、生成物の収率の高い効率、低いエネルギー消費量、および称賛すべき環境への優しさで知られています . これは、さまざまな化学反応で好ましい選択肢となっています .
環境および化学成分の調査
この化合物は、環境および化学成分の経時的変化の調査を容易にします . これは、特に環境条件の変化を監視および理解するのに役立ちます .
アンチマルコフニコフヒドロアミノ化およびヒドロエーテル化反応
9-メシチル-10-メチルアクリジニウムパークロレートは、アンチマルコフニコフヒドロアミノ化およびヒドロエーテル化反応の触媒として使用されます . これは、特に有機合成に役立ちます .
ベンジルアルコールのジチオアセタール化またはチオエーテル化
この化合物は、ベンジルアルコールのジチオアセタール化またはチオエーテル化のための可視光光触媒として使用されます . この反応は、空気中の酸素を末端酸化剤として使用します .
産業実装
グラムスケールレベルでの環化の達成は、産業実装のための実行可能なソリューションとしてのその実現可能性の根拠を提供します . これは、9-メシチル-10-メチルアクリジニウムパークロレートの大規模な産業用途の可能性を示しています .
作用機序
Target of Action
The primary target of 9-Mesityl-10-methylacridinium Perchlorate is the Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and dimedone . This compound acts as a photocatalyst in this reaction .
Mode of Action
9-Mesityl-10-methylacridinium Perchlorate operates as a metal-free donor–acceptor (D–A) photocatalyst . It is involved in a single-electron transfer (SET) pathway . The compound is excited by visible light, and it then transfers an electron to the target molecules, initiating the reaction .
Biochemical Pathways
The compound affects the Knoevenagel–Michael cyclocondensation reaction pathway . This reaction leads to the production of tetrahydrobenzo[b]pyran scaffolds . The single-electron transfer (SET) mechanism is key to this process .
Result of Action
The action of 9-Mesityl-10-methylacridinium Perchlorate results in the production of tetrahydrobenzo[b]pyran scaffolds . These scaffolds are produced through a green radical synthetic approach, which is designed to achieve environmental sustainability .
Action Environment
The compound is used in an aqueous ethanol solution under an air atmosphere at room temperature . It is stimulated with blue LED illumination, serving as a renewable energy source . The compound is recognized for its high efficiency in yielding products, low energy consumption, and commendable eco-friendliness . Its action can be influenced by the specific environmental conditions, such as the intensity of the light source and the composition of the reaction medium .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
9-Mesityl-10-methylacridinium Perchlorate plays a crucial role in biochemical reactions as a photocatalyst. It interacts with various biomolecules, including enzymes and proteins, to mediate oxidation and reduction processes. For instance, it has been used in the anti-Markovnikov hydroamination of alkenes and hydroetherification reactions . The compound’s interaction with molecular oxygen leads to the formation of singlet oxygen, which is a key intermediate in many biochemical processes .
Cellular Effects
The effects of 9-Mesityl-10-methylacridinium Perchlorate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive oxygen species (ROS) under light irradiation can lead to oxidative stress, affecting various cellular components and pathways . This can result in changes in gene expression and metabolic flux, ultimately impacting cell viability and function.
Molecular Mechanism
At the molecular level, 9-Mesityl-10-methylacridinium Perchlorate exerts its effects through photoinduced electron transfer and singlet oxygen generation. Upon light irradiation, the compound undergoes excitation, leading to the formation of an electron-transfer state. This state can interact with electron-rich molecules, facilitating oxidation reactions . Additionally, the compound can generate singlet oxygen, which can react with various biomolecules, leading to oxidative modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Mesityl-10-methylacridinium Perchlorate can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and the presence of other reactive species. Long-term studies have shown that the compound can maintain its photocatalytic activity over extended periods, although some degradation may occur . The temporal effects on cellular function include sustained oxidative stress and potential long-term changes in gene expression and metabolism .
Dosage Effects in Animal Models
The effects of 9-Mesityl-10-methylacridinium Perchlorate vary with different dosages in animal models. At low doses, the compound can effectively mediate photoredox reactions without causing significant toxicity. At high doses, the generation of ROS can lead to oxidative damage and adverse effects on tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired photocatalytic activity without inducing toxicity .
Metabolic Pathways
9-Mesityl-10-methylacridinium Perchlorate is involved in various metabolic pathways, primarily through its role as a photocatalyst. It interacts with enzymes and cofactors to facilitate oxidation and reduction reactions. The compound’s ability to generate singlet oxygen and other reactive intermediates can influence metabolic flux and alter metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 9-Mesityl-10-methylacridinium Perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific cellular components . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 9-Mesityl-10-methylacridinium Perchlorate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s ability to generate ROS and mediate photoredox reactions, ultimately influencing its overall biochemical activity .
特性
IUPAC Name |
10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBERYWDLWXNO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580419 | |
| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674783-97-2 | |
| Record name | 10-Methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Mesityl-10-methylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


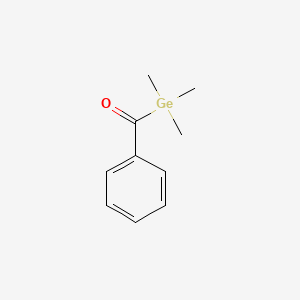
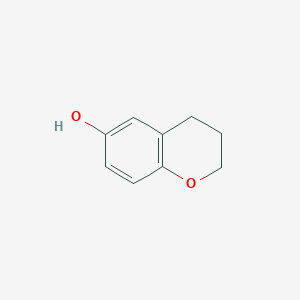


![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
![8-[(1S,2R)-2-hydroxy-1-methoxy-3-methylbut-3-enyl]-7-methoxychromen-2-one](/img/structure/B1254880.png)
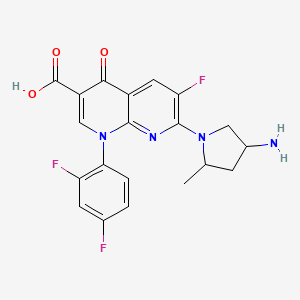

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
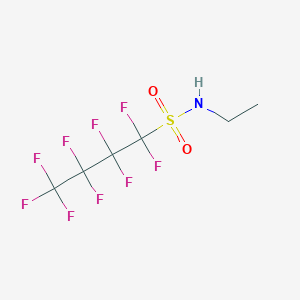
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)

